molecular formula C10H7ClN2OS B11868490 6-Chloro-2-imino-2H-chromene-3-carbothioamide CAS No. 301235-35-8

6-Chloro-2-imino-2H-chromene-3-carbothioamide

Cat. No.: B11868490
CAS No.: 301235-35-8
M. Wt: 238.69 g/mol
InChI Key: AYZRHCNYWBHHLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-imino-2H-chromene-3-carbothioamide typically involves the reaction of 6-chloro-2H-chromene-3-carbothioamide with suitable reagents under controlled conditions . The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. standard organic synthesis techniques and equipment can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-imino-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the chromene ring.

Scientific Research Applications

6-Chloro-2-imino-2H-chromene-3-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-imino-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-imino-2H-chromene-3-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

301235-35-8

Molecular Formula

C10H7ClN2OS

Molecular Weight

238.69 g/mol

IUPAC Name

6-chloro-2-iminochromene-3-carbothioamide

InChI

InChI=1S/C10H7ClN2OS/c11-6-1-2-8-5(3-6)4-7(10(13)15)9(12)14-8/h1-4,12H,(H2,13,15)

InChI Key

AYZRHCNYWBHHLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=N)O2)C(=S)N

Origin of Product

United States

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